REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([NH:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:15][CH3:16])[CH:7]=1)=[NH:4].C(=O)([O-])[O-].[K+].[K+].[Cl:23][C:24]1[CH:48]=[CH:47][C:27]2[C:28](=O)[C:29](=[CH:42]N(C)C)[CH2:30][N:31]=[C:32]([C:33]3[C:38]([O:39][CH3:40])=[CH:37][CH:36]=[CH:35][C:34]=3[F:41])[C:26]=2[CH:25]=1.Cl>O.CO>[Cl:23][C:24]1[CH:48]=[CH:47][C:27]2[C:28]3[N:2]=[C:3]([NH:5][C:6]4[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:15][CH3:16])[CH:7]=4)[N:4]=[CH:42][C:29]=3[CH2:30][N:31]=[C:32]([C:33]3[C:38]([O:39][CH3:40])=[CH:37][CH:36]=[CH:35][C:34]=3[F:41])[C:26]=2[CH:25]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
|
3.81 kg
|
Type
|
reactant
|
Smiles
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Cl.NC(=N)NC1=CC(=C(C(=O)O)C=C1)OC
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Name
|
|
Quantity
|
4.3 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
5.27 kg
|
Type
|
reactant
|
Smiles
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ClC1=CC2=C(C(C(CN=C2C2=C(C=CC=C2OC)F)=CN(C)C)=O)C=C1
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Name
|
|
Quantity
|
63 L
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
24 L
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
52.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
stirred for a minimum of 24 h until ≧96.0% conversion
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was obtained by HPLC analysis
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Type
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TEMPERATURE
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Details
|
while maintaining the temperature between 50 and 55° C
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Type
|
TEMPERATURE
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Details
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while maintaining the temperature between 50 and 55° C
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Type
|
TEMPERATURE
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Details
|
The suspension was cooled to 20 to 25° C. over a minimum of 1 h
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Duration
|
1 h
|
Type
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STIRRING
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Details
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stirred for at least 60 min
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Type
|
FILTRATION
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Details
|
The resulting suspension was filtered
|
Type
|
WASH
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Details
|
washed with water (2×26.3 L) at 50 to 55° C.
|
Type
|
CUSTOM
|
Details
|
at 20 to 25° C
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried at 45 to 50° C. under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2OC)F)C=NC(=N3)NC3=CC(=C(C(=O)O)C=C3)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |